4-Bromo-2-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H3BrF3N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the reaction of 2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is employed in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride depends on its application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in various chemical syntheses, particularly in creating compounds with enhanced biological activity .
Biological Activity
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is an organic compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C6H3BrF3N, with a molecular weight of 225.99 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The unique combination of bromine and trifluoromethyl groups imparts distinctive chemical properties, making it valuable in various scientific applications. Synthesis methods for this compound often involve nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under suitable conditions.
Biological Activities
1. Antimicrobial Properties:
Research indicates that derivatives of 4-Bromo-2-(trifluoromethyl)pyridine exhibit significant antimicrobial activity. For instance, compounds containing the trifluoromethyl group have shown selectivity against Chlamydia trachomatis, a common sexually transmitted bacterium. These compounds halted the growth of the pathogen without affecting host cell viability, indicating their potential as selective antichlamydial agents .
2. Inhibition of Enzymatic Activity:
The compound has been studied for its ability to inhibit specific enzymes, particularly p38α MAP kinase. Variants of this compound have demonstrated improved inhibitory activity compared to parent compounds, suggesting that structural modifications can enhance biological efficacy . The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes and interaction with target proteins.
The mechanism by which 4-Bromo-2-(trifluoromethyl)pyridine exerts its biological effects involves several pathways:
- Interaction with Enzymes: The compound interacts with specific molecular targets, such as kinases, which play critical roles in cellular signaling pathways.
- Selectivity for Pathogens: The presence of electron-withdrawing groups like trifluoromethyl enhances selectivity for pathogenic organisms over mammalian cells, minimizing toxicity .
Table 1: Summary of Biological Activities
Case Study: Antichlamydial Activity
A study demonstrated that a derivative of 4-Bromo-2-(trifluoromethyl)pyridine showed an IC50 value of 5.2 μg/mL against Chlamydia trachomatis. The compound reduced chlamydial infection rates while maintaining low toxicity levels in mammalian cells, highlighting its potential as a therapeutic agent against chlamydial infections .
Properties
CAS No. |
1186195-53-8 |
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Molecular Formula |
C6H4BrClF3N |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H |
InChI Key |
MGRXFENGOIPIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C(F)(F)F.Cl |
Origin of Product |
United States |
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